3-(butylthio)propanoic acid chemical structure and properties
3-(butylthio)propanoic acid chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 3-(butylthio)propanoic acid. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical Identity and Properties
3-(butylthio)propanoic acid is an organosulfur compound featuring a carboxylic acid functional group and a butyl thioether. Its structure is characterized by a propanoic acid backbone with a butyl group attached via a sulfur atom at the 3-position.
Chemical Structure:
Table 1: Chemical and Physical Properties of 3-(butylthio)propanoic acid
| Property | Value | Source(s) |
| CAS Number | 22002-73-9 | [1] |
| Molecular Formula | C7H14O2S | [1] |
| Molecular Weight | 162.25 g/mol | [1] |
| Boiling Point | 270.7 ± 23.0 °C at 760 mmHg (for isomer 3-(sec-butylthio)propionic acid) | |
| Density | 1.1 ± 0.1 g/cm³ (for isomer 3-(sec-butylthio)propionic acid) | |
| Canonical SMILES | CCCCSCCC(=O)O |
Note: Specific experimental data for the boiling point and density of the n-butyl isomer were not available. Data for the sec-butyl isomer is provided for approximation.
Safety and Handling
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Disclaimer: This classification is inferred from related compounds and should be used for guidance only. A comprehensive risk assessment should be conducted before handling.
Recommended Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash hands thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
Synthesis of 3-(butylthio)propanoic acid
The synthesis of 3-(butylthio)propanoic acid can be effectively achieved via a nucleophilic thiol-Michael addition reaction. This method involves the addition of a thiol (1-butanethiol) across the double bond of an α,β-unsaturated carbonyl compound (acrylic acid). The reaction is typically catalyzed by a base or a nucleophile.[4][5][6]
Experimental Protocol: Michael Addition of 1-Butanethiol to Acrylic Acid
This protocol describes a general procedure for the synthesis of 3-(butylthio)propanoic acid.
Materials:
-
1-Butanethiol
-
Acrylic Acid
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
1 M Hydrochloric Acid
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve acrylic acid (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Thiol: Add 1-butanethiol (1.1 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acrylic acid) is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography to yield pure 3-(butylthio)propanoic acid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-(butylthio)propanoic acid.
Biological Activity and Potential Applications
While no specific studies on the biological activity of 3-(butylthio)propanoic acid were identified, the activities of related compounds provide insights into its potential roles and applications.
Analogy to 3-(methylthio)propanoic acid (MTPA)
3-(methylthio)propanoic acid (MTPA), a close structural analog, is a known intermediate in the metabolism of methionine.[7][8] MTPA has demonstrated antifungal and nematicidal properties.[7] Its biological effects are believed to be mediated through its metabolic conversion to methanethiol and subsequently to hydrogen sulfide (H₂S), a significant gasotransmitter involved in various signaling pathways.[7] It is plausible that 3-(butylthio)propanoic acid could be metabolized in a similar fashion, potentially releasing butanethiol and H₂S, and thus may exhibit analogous biological activities.
Propionic Acid Metabolism
The propanoic acid moiety of the molecule is a key feature. In mammals, propionic acid is metabolized via conversion to propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized and rearranged to form succinyl-CoA. Succinyl-CoA is an intermediate of the citric acid (TCA) cycle, a central pathway in cellular energy metabolism.[9][10] This suggests that 3-(butylthio)propanoic acid could potentially enter cellular metabolism following cleavage of the thioether bond.
Potential Signaling Pathway
Based on the metabolism of the related compound MTPA to H₂S, a hypothetical signaling pathway for 3-(butylthio)propanoic acid can be proposed.
Caption: Hypothetical metabolic and signaling pathway of 3-(butylthio)propanoic acid.
Applications in Drug Development
Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] Although 3-(butylthio)propanoic acid lacks an aryl group, its propanoic acid structure suggests it could serve as a scaffold or starting material in the synthesis of novel therapeutic agents. The thioether linkage offers a site for further chemical modification, allowing for the development of derivatives with tailored properties.
Conclusion
3-(butylthio)propanoic acid is a thioether derivative of propanoic acid with potential for further investigation. While specific data on its physical properties and biological activities are limited, its synthesis is straightforward via Michael addition. Based on the activities of related compounds, it may possess interesting biological properties and could serve as a valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Further research is warranted to fully characterize this compound and explore its potential applications.
References
- 1. scbt.com [scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. researchgate.net [researchgate.net]
- 6. hereon.de [hereon.de]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
